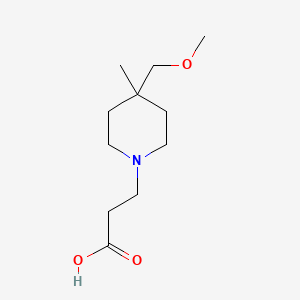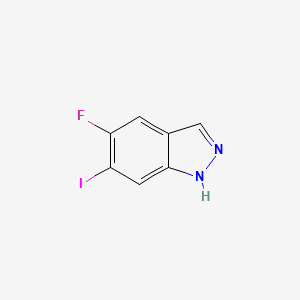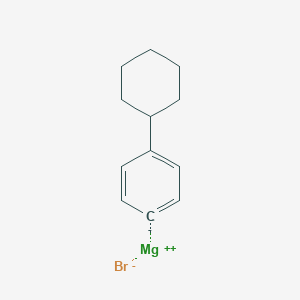
magnesium;cyclohexylbenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;cyclohexylbenzene;bromide is a type of Grignard reagent, which is an organomagnesium compound. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound is formed by the reaction of magnesium with cyclohexylbenzene and bromide, resulting in a highly reactive intermediate that can be used in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium;cyclohexylbenzene;bromide involves the reaction of cyclohexylbenzene bromide with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
Cyclohexylbenzene bromide+Magnesium→this compound
Industrial Production Methods
In an industrial setting, the production of Grignard reagents like this compound is scaled up using large reactors equipped with efficient stirring and temperature control. The reaction is carried out in a continuous flow system to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to avoid side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;cyclohexylbenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in substitution reactions with various electrophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Aldehydes and Ketones: Reacts to form secondary and tertiary alcohols, respectively.
Esters and Acid Halides: Reacts to form tertiary alcohols after two additions.
Epoxides: Reacts to form alcohols by opening the epoxide ring.
Major Products Formed
Alcohols: Primary, secondary, or tertiary alcohols depending on the starting material.
Carboxylic Acids: Formed by reaction with carbon dioxide.
Aplicaciones Científicas De Investigación
Magnesium;cyclohexylbenzene;bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of magnesium;cyclohexylbenzene;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The carbon in the Grignard reagent is highly nucleophilic due to the polarization of the carbon-magnesium bond. This allows it to react with various electrophiles, forming new carbon-carbon bonds and resulting in the formation of alcohols, carboxylic acids, and other products.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium;phenyl;bromide: Another Grignard reagent with similar reactivity but different selectivity.
Magnesium;ethyl;bromide: A simpler Grignard reagent used in basic organic synthesis.
Organolithium Compounds: Similar reactivity but generally more reactive and less selective than Grignard reagents.
Uniqueness
Magnesium;cyclohexylbenzene;bromide is unique due to its specific reactivity and selectivity in forming carbon-carbon bonds. Its structure allows for the formation of more complex molecules compared to simpler Grignard reagents.
Propiedades
IUPAC Name |
magnesium;cyclohexylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h5-6,9-11H,1,3-4,7-8H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPQFKVZNDYRIX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

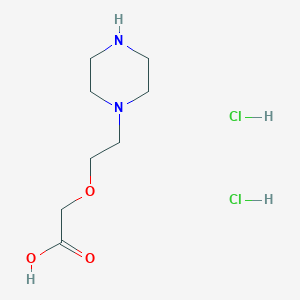
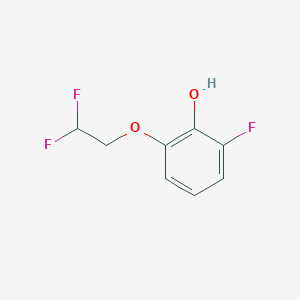
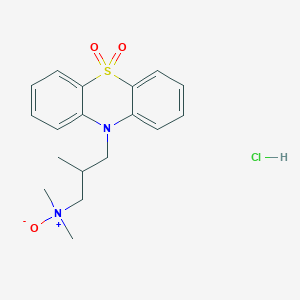
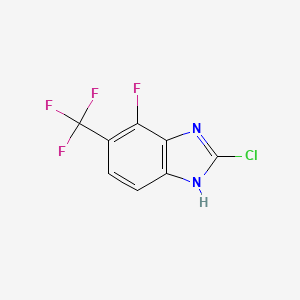
![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)
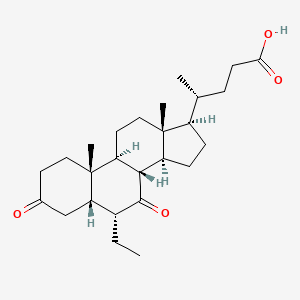
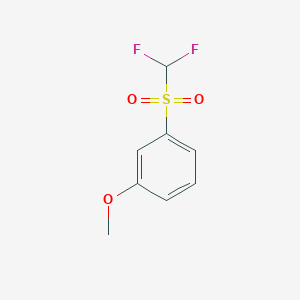
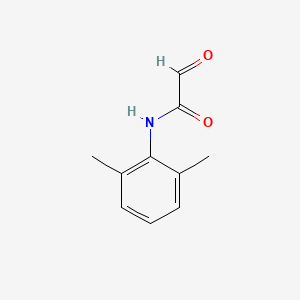
![3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride](/img/structure/B13431835.png)
